Reserpine-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

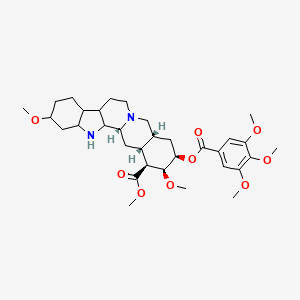

Reserpine-d9 is the deuterium labeled Reserpine .

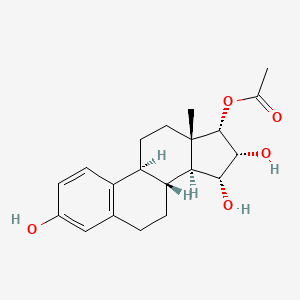

Molecular Structure Analysis

Reserpine shares its binding site with ciprofloxacin, a known substrate of AcrB, and could possibly act as a competitive inhibitor . More detailed information about the molecular structure of Reserpine can be found in various resources .

Chemical Reactions Analysis

The chemical reactions involving Reserpine have been studied extensively. For example, all the required carbons for the D/E rings and three of the five asymmetric centers were created by one Diels-Alder reaction .

Physical And Chemical Properties Analysis

Reserpine is a biologically active naturally occurring alkaloid . It exists at room temperature as a white or pale-buff to yellow odorless powder . It is practically insoluble in water; freely soluble in chloroform, methylene chloride, and glacial acetic acid; soluble in benzene and ethyl acetate; and slightly soluble in methanol, ethanol, acetone, ether, and weak solutions of acetic and citric acids .

科学的研究の応用

Antihypertensive Properties

Reserpine-d9, like its non-deuterated counterpart, has been investigated for its antihypertensive effects. It acts as a potent inhibitor of the vesicular monoamine transporter (VMAT2), leading to decreased norepinephrine and serotonin storage in synaptic vesicles. By reducing sympathetic outflow, it lowers blood pressure. However, its use has declined due to side effects such as depression and sedation .

Depression and Mood Disorders

Historically, reserpine was used to treat depression. While its efficacy remains controversial, studies have investigated its impact on mood. Some findings suggest improvement in depressive symptoms, while others report dysphoria or suicidal ideation. The exact mechanisms underlying these effects warrant further exploration .

Biotechnological Production

Researchers have explored biotechnological methods for large-scale production of reserpine from Rauvolfia spp. These techniques include multiple shoot culture, callus culture, cell suspension culture, precursor feeding, elicitation, synthetic seed production, scale-up via bioreactors, and hairy root culture. These approaches aim to optimize yield and reduce environmental impact .

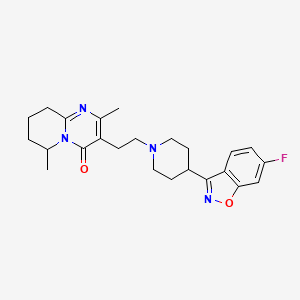

作用機序

Target of Action

Reserpine-d9 primarily targets the vesicular monoamine transporters, VMAT1 and VMAT2 . VMAT1 is mostly expressed in neuroendocrine cells, while VMAT2 is predominantly found in neurons .

Mode of Action

Reserpine-d9 acts by irreversibly inhibiting the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron .

Biochemical Pathways

The primary biochemical pathway affected by Reserpine-d9 is the monoaminergic pathway. By inhibiting the ATP/Mg2+ pump, Reserpine-d9 disrupts the storage of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin . This disruption leads to a reduction in the levels of these neurotransmitters, affecting various downstream effects related to mood, emotion, and cognitive function .

Result of Action

The action of Reserpine-d9 leads to molecular and cellular effects, primarily characterized by a reduction in the levels of monoamine neurotransmitters. This reduction can lead to various physiological effects, including alterations in mood, emotion, and cognitive function . In the context of depression, Reserpine-d9’s action can alter the synaptic plasticity of the brain and cause atrophic changes in the cortical and hippocampal regions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Reserpine-d9. For instance, stress, genetics, and drug use can induce depression, which can be treated with Reserpine-d9 . Furthermore, exposure to toxic substances or environmental factors can precipitate the symptoms of diseases like Parkinson’s, rendering the brain vulnerable to subsequent physiological chronic stress . These factors highlight the importance of considering the environment when evaluating the action and efficacy of Reserpine-d9.

将来の方向性

特性

IUPAC Name |

methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h11-12,18-24,27-29,31,34H,7-10,13-16H2,1-6H3/t18-,19?,20?,21?,22+,23?,24+,27+,28-,29?,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAIQRYDEUTIFW-YTGPIEIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H](C[C@H]2CN3CCC4C5CCC(CC5NC4[C@H]3C[C@H]2[C@@H]1C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84759-11-5 |

Source

|

| Record name | 84759-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。